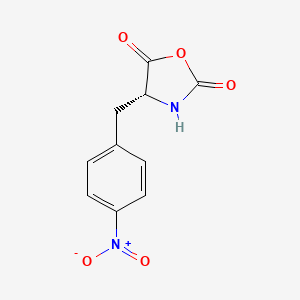

(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione

Description

Chemical Significance of the Oxazolidine-2,5-dione (B1294343) Heterocyclic Motif

The fundamental chemical importance of the oxazolidine-2,5-dione, or N-carboxyanhydride (NCA), motif lies in its role as a critical monomer for the synthesis of polypeptides. These cyclic compounds are activated monomers capable of undergoing ring-opening polymerization (ROP), a process that forms long polypeptide chains while releasing carbon dioxide as the sole byproduct. wikipedia.org This synthetic route is regarded as one of the most effective methods for producing high molecular weight synthetic polypeptides. pmcisochem.fr

The reactivity of the NCA ring stems from its structure, which features two electrophilic carbonyl groups and an acidic proton on the nitrogen atom, rendering it susceptible to nucleophilic attack and subsequent polymerization. mdpi.com This inherent reactivity permits polymerization to proceed under relatively mild conditions. In addition to their primary use in polymerization, NCAs serve as valuable intermediates in stepwise peptide synthesis and in broader organic and medicinal chemistry applications. nih.govresearchgate.net A notable pharmaceutical application is in the synthesis of Glatiramer acetate, a drug composed of a random copolymer formed from four different amino acid-derived NCAs. pmcisochem.fr

Stereochemical Importance of Chiral 4-Substituted Oxazolidine-2,5-diones

The stereochemistry of 4-substituted oxazolidine-2,5-diones is of critical importance because it directly determines the stereochemical makeup of the final polypeptide. The "(R)" designation in the name (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione signifies that the chiral center at the 4-position of the heterocyclic ring possesses an R configuration. This chirality is a direct consequence of the α-carbon of the parent α-amino acid from which it was synthesized.

The conversion of an enantiomerically pure amino acid into its corresponding NCA occurs with retention of the original stereoconfiguration. During ring-opening polymerization, this stereochemical integrity is transferred from each monomer unit to the growing polymer chain. This fidelity is essential for producing isotactic polypeptides, which are polymers where all chiral centers share the same configuration. Such stereoregularity is a prerequisite for the polypeptide to fold into well-defined secondary structures like α-helices and β-sheets. These ordered structures are indispensable for the material properties and biological functions of both natural proteins and synthetic polypeptides.

Historical Development and Milestones in Oxazolidine-2,5-dione Chemistry

The discovery and development of oxazolidine-2,5-diones are deeply intertwined with the history of peptide and polymer chemistry, spanning over a century. pmcisochem.frnih.gov

Table 2: Key Milestones in Oxazolidine-2,5-dione (NCA) Chemistry

| Year | Milestone | Researcher(s) |

|---|---|---|

| 1906 | First synthesis and description of N-Carboxyanhydrides (NCAs), which became known as "Leuchs' Anhydrides". nih.govwikipedia.orgfrontiersin.org | Hermann Leuchs |

| 1908 | Discovery that NCAs undergo polymerization upon heating with the release of carbon dioxide. wikipedia.org | Leuchs & Geiger |

| 1922 | Development of an alternative synthesis method for NCAs using phosgene (B1210022) and amino acids. pmcisochem.frwikipedia.org | F. Fuchs |

| 1950 | Refinement of the phosgene-based synthesis, now known as the Fuchs-Farthing method. wikipedia.orgfrontiersin.org | A.C. Farthing |

| Late 20th Century - Present | Development of controlled/"living" ring-opening polymerization techniques using novel initiators, enabling the synthesis of well-defined polypeptides with complex architectures. nih.govresearchgate.net | Various Researchers |

The initial discovery was made in 1906 by German chemist Hermann Leuchs, who first synthesized these compounds, now often called "Leuchs' Anhydrides" in his honor. wikipedia.orgwikipedia.org Shortly after, in 1908, Leuchs and W. Geiger observed that these molecules could polymerize when heated. wikipedia.org A pivotal moment in the synthesis of NCAs came in 1922 when F. Fuchs developed a method using phosgene, which was later refined in 1950 by A.C. Farthing and is now known as the Fuchs-Farthing method. wikipedia.orgfrontiersin.org The mid-20th century saw significant efforts to understand the mechanisms of NCA polymerization. rsc.org More recently, the field has been revolutionized by the advent of controlled polymerization techniques, which allow for the precise construction of complex polypeptide-based biomaterials for advanced applications in medicine and materials science. acs.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYVIGJFGZQHSZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40819991 | |

| Record name | (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40819991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61177-00-2 | |

| Record name | (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40819991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Chemical Transformations of R 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Ring-Opening Reactions of the Oxazolidine-2,5-dione (B1294343) Core

The high reactivity of the NCA ring makes it susceptible to ring-opening reactions initiated by a variety of nucleophiles. These reactions are fundamental to its primary application in the synthesis of polypeptides and their derivatives. researchgate.netwikipedia.org

The ring-opening of NCAs like (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione typically proceeds via two principal mechanisms, especially in the context of polymerization. researchgate.netresearchgate.net

Normal Amine Mechanism (NAM): This is the most common pathway, initiated by nucleophiles containing a labile proton, such as primary amines, secondary amines, alcohols, or water. researchgate.netfrontiersin.org The reaction begins with the nucleophilic attack on the C-5 carbonyl carbon of the NCA ring. This is the more electrophilic and sterically accessible of the two carbonyls for most nucleophiles. The attack leads to the formation of a tetrahedral intermediate, followed by ring-opening and subsequent decarboxylation (loss of CO2) to yield an amino acid derivative. researchgate.net For instance, initiation with a primary amine results in the formation of an amide bond and a new primary amine terminus, which can then propagate the reaction by attacking another NCA molecule. google.com

Activated Monomer Mechanism (AMM): This mechanism becomes significant in the presence of non-nucleophilic strong bases or when using certain initiators like tertiary amines. researchgate.netresearchgate.net The base deprotonates the nitrogen atom (N-3) of the NCA ring, forming a highly nucleophilic NCA anion. This "activated monomer" then attacks the C-5 carbonyl of a neutral NCA molecule. google.comresearchgate.net This pathway can lead to very rapid polymerization. researchgate.net

The general scheme for nucleophilic ring-opening is summarized in the table below.

| Nucleophile (Nu-H) | Initiation Step | Product after Ring Opening & Decarboxylation |

| Primary Amine (R'-NH₂) | Attack at C-5 carbonyl | Amide (Peptide bond) with a new amine terminus |

| Alcohol (R'-OH) | Attack at C-5 carbonyl | Ester with an amine terminus |

| Water (H₂O) | Attack at C-5 carbonyl | Carboxylic acid (free amino acid) |

| NCA Anion | Attack at C-5 carbonyl | N-acylated NCA dimer |

The stability and reactivity of the oxazolidine-2,5-dione ring are significantly modulated by stereoelectronic and substituent effects.

Substituent Effects: The 4-nitrobenzyl group at the C-4 position plays a crucial role. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbons (C-2 and C-5) through an inductive effect. This increased electrophilicity makes the ring more susceptible to nucleophilic attack compared to NCAs with electron-donating or alkyl substituents. researchgate.net Consequently, this compound is expected to be highly reactive. Conversely, electron-donating groups, such as a methoxy (B1213986) group on the benzyl (B1604629) ring, would reduce the electrophilicity and reactivity of the NCA. researchgate.net The bulky nature of the benzyl group can also introduce steric hindrance, potentially influencing the rate of polymerization. researchgate.net

Stereoelectronic Effects: The stereochemistry at the C-4 carbon is crucial. For this compound, reactions involving nucleophilic attack at the C-5 carbonyl and subsequent decarboxylation typically proceed with retention of the (R)-configuration at the α-carbon. This stereochemical fidelity is a key advantage of using NCAs in the controlled synthesis of stereoregular polypeptides.

| Substituent at C4-benzyl para-position | Electronic Effect | Predicted Effect on Carbonyl Electrophilicity | Predicted Effect on Reactivity |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increase | High |

| -H (Hydrogen) | Neutral | Baseline | Moderate |

| -OCH₃ (Methoxy) | Electron-Donating | Decrease | Low |

While nucleophilic ring-opening is the most studied reaction, reductive pathways for oxazolidine-diones are also conceivable. Although direct studies on the reductive ring opening of this compound are not prevalent, analogous reactions on related heterocyclic systems suggest potential transformations. For instance, the selective reduction of one carbonyl group in an oxazolidine-2,4-dione to a methylene (B1212753) group has been reported, leading to an oxazolidin-2-one. researchgate.net It is plausible that strong reducing agents, such as lithium aluminum hydride (LiAlH₄), could reduce both carbonyl groups of the oxazolidine-2,5-dione ring. This would likely lead to a ring-opened amino alcohol derivative after workup. Furthermore, the nitro group on the benzyl substituent is also susceptible to reduction, which could occur concurrently or selectively depending on the choice of reducing agent and reaction conditions. For example, catalytic hydrogenation might reduce the nitro group to an amine.

Reactions at the Carbonyl Centers (C-2 and C-5)

The reactivity of this compound is centered on its two distinct carbonyl groups. While the C-5 carbonyl is the primary site for nucleophilic attack in ring-opening polymerizations, both carbonyls can participate in chemical transformations. mdpi.com

The primary route for derivatization involves the nucleophilic ring-opening reaction at the C-5 carbonyl, which effectively acylates the nucleophile. This reactivity is harnessed to prepare a variety of amino acid derivatives. rsc.org

Peptide Synthesis: Reacting this compound with the amino group of another amino acid or peptide serves as a method for forming a new peptide bond. nih.gov The NCA acts as an activated amino acid equivalent, and the only byproduct is carbon dioxide, which simplifies purification. wikipedia.orgrsc.org

Ester Formation: In the presence of an alcohol, especially under basic or acidic catalysis, the NCA ring can be opened to form the corresponding amino acid ester.

Hydrolysis: Reaction with water leads to the hydrolysis of the anhydride (B1165640), yielding the parent amino acid, (R)-4-nitro-phenylalanine, and carbon dioxide. wikipedia.org

Beyond simple derivatization, the carbonyl centers can engage in more complex condensation and addition reactions. The ring-opening polymerization of NCAs is itself a sequence of addition-elimination (condensation) reactions. researchgate.net As previously described under the Activated Monomer Mechanism (AMM), an NCA anion can add to another NCA molecule, forming a dimer that contains a reactive N-acyl-NCA end group. google.com This dimer can then react further.

Additionally, NCAs can react with carboxylic acids to form a mixed anhydride intermediate. This intermediate is highly reactive and can subsequently react with nucleophiles, although this pathway can sometimes be a side reaction in polymerizations. researchgate.net These condensation reactions highlight the versatility of the NCA functional group as a reactive intermediate in organic synthesis.

Transformations at the Nitrogen Atom

The nitrogen atom in this compound is part of the heterocyclic anhydride ring. Its reactivity is intrinsically linked to the chemistry of N-carboxyanhydrides (NCAs), which are primarily used for the synthesis of polypeptides through ring-opening polymerization (ROP) illinois.edu.

Direct N-substitution on the oxazolidine-2,5-dione ring is not a common transformation, as the molecule's primary role is to act as an activated amino acid monomer. The main "protection strategy" involves the temporary protection of the amino group of the parent amino acid, (R)-p-nitrophenylalanine, before the formation of the NCA ring itself.

The synthesis of NCAs often employs phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547), to cyclize an unprotected amino acid. mdpi.com However, this can generate hydrogen chloride (HCl), which may cause unwanted side reactions or decomposition of the acid-sensitive NCA. mdpi.compmcisochem.fr Modern strategies focus on mitigating these issues:

Use of HCl Scavengers : Non-basic scavengers like α-pinene or epoxides (e.g., propylene (B89431) oxide) are used to remove HCl as it is formed, preventing acid-catalyzed degradation and improving yield and purity. chemrxiv.orgnih.gov

Starting from Protected Amino Acids : An alternative route involves starting with an N-protected amino acid, such as a Boc-protected derivative (e.g., N-Boc-(R)-p-nitrophenylalanine). The Boc group can be removed in situ during the reaction to yield the NCA. chemrxiv.orgnih.gov This approach can prevent side reactions associated with the free amine during the initial stages of phosgenation.

Once formed, the NCA's nitrogen atom is primarily involved in the ring-opening polymerization process. In amine-initiated ROP, the nitrogen atom of the terminal amino group of the growing polymer chain attacks the C5-carbonyl of the next NCA monomer, perpetuating the chain growth. illinois.edu Control over this polymerization is crucial and can be influenced by factors such as temperature, pressure, and the choice of initiator. researchgate.net

Reactivity of the 4-(4-Nitrobenzyl) Side Chain

The 4-nitrobenzyl side chain offers a rich platform for chemical modification, allowing for the synthesis of diverse derivatives. The two main reactive sites on this chain are the nitro group and the benzylic methylene group.

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. This reduction is a key step for creating advanced analogues and for introducing new reactive handles for further derivatization.

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation : This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems : Classic methods involve the use of metals such as iron, tin, or zinc in an acidic medium (e.g., HCl).

Other Reducing Agents : Reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be employed for this transformation.

The product of this reduction, (R)-4-(4-aminobenzyl)oxazolidine-2,5-dione, is a valuable intermediate. The newly formed aniline (B41778) moiety can participate in a wide range of reactions, including diazotization, acylation, and the formation of Schiff bases or various heterocyclic systems.

| Reagent | Typical Conditions | Product Functional Group | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature | Amine (-NH₂) | mdpi.com |

| Fe, HCl | Heat | Amine (-NH₂) | mdpi.com |

| Zn, NH₄Cl(aq) | Room temperature | Hydroxylamine (-NHOH) | mdpi.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine (-NH₂) | mdpi.com |

The benzylic methylene (-CH₂-) group in the side chain is generally less reactive compared to the nitro group or the NCA ring. Its reactivity is significantly influenced by the strongly electron-withdrawing p-nitro group on the aromatic ring. This deactivation makes typical benzylic C-H functionalization reactions, such as oxidation or radical halogenation, more challenging.

For instance, studies on the electrooxidative C-H functionalization of substituted toluenes have shown that the presence of a strong electron-withdrawing nitro group can completely shut down the reactivity of the benzylic position. researchgate.net While methods for benzylic C-H oxidation to form ketones are known for many alkylarenes, they are less effective for substrates bearing such deactivating groups. mdpi.com

Although direct functionalization is difficult, analogous reactions in related systems provide context. Photochemical reactions involving ortho-nitrobenzyl compounds often proceed via an initial hydrogen atom abstraction from the benzylic position. researchgate.net While the title compound is a para-nitro isomer and does not undergo the same type of intramolecular photorearrangement, this highlights that C-H bond cleavage at the benzylic position is a known process under specific energetic conditions. However, for most synthetic applications, this position remains inert, directing reactivity towards the other functional groups of the molecule.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

While this compound itself is not typically a direct participant in cycloaddition reactions, it serves as a precursor to chiral molecules that can be elaborated into substrates for these powerful ring-forming transformations. The oxazolidinone scaffold, in general, is a well-established chiral auxiliary that can direct the stereochemical outcome of such reactions.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgwvu.eduyoutube.com Derivatives of oxazolidinones, particularly N-acryloyl or N-crotonoyl oxazolidin-2-ones, are widely used as chiral dienophiles. organic-chemistry.org To employ the title compound in this context, it would first be used to synthesize a peptide, which could then be functionalized to incorporate a dienophilic moiety. The chirality of the original amino acid can influence the diastereoselectivity of the subsequent Diels-Alder reaction, often mediated by a Lewis acid.

1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org These reactions are a cornerstone for heterocyclic synthesis. youtube.commdpi.com Again, derivatives of this compound are the active participants. For example:

The amino group, generated from the reduction of the nitro group, could be converted into an azide (B81097). This azide can then act as a 1,3-dipole in a Huisgen cycloaddition with an alkyne to form a triazole ring. youtube.com

An alkene could be installed on a derivative of the molecule to act as a dipolarophile for reaction with 1,3-dipoles like nitrones or azomethine ylides. mdpi.comresearchgate.net

| Reaction Type | Reactants | Product | Key Feature | Reference |

|---|---|---|---|---|

| Diels-Alder | N-Acryloyl oxazolidinone (Dienophile) + Diene | Cyclohexene derivative | Asymmetric induction by the chiral auxiliary. | organic-chemistry.org |

| Aza-Diels-Alder | Imine (Dienophile) + Diene | N-heterocycle | Synthesis of nitrogen-containing rings. | wikipedia.org |

| Huisgen [3+2] Cycloaddition | Azide (1,3-Dipole) + Alkyne (Dipolarophile) | 1,2,3-Triazole | Formation of a stable aromatic heterocycle. | organic-chemistry.orgyoutube.com |

| Nitrilone [3+2] Cycloaddition | Nitrilone (1,3-Dipole) + Alkene (Dipolarophile) | Isoxazoline | Access to N,O-heterocycles. | mdpi.com |

Generation of Advanced Derivatives and Analogues for Chemical Synthesis

The true synthetic utility of this compound lies in its application as a starting material for more complex molecules. Its inherent chirality and multiple functional groups allow for the generation of a wide array of advanced derivatives and analogues.

Key synthetic pathways include:

Polypeptide Synthesis : As an NCA, its most direct application is in the ring-opening polymerization to produce poly(p-nitrophenylalanine), a polypeptide with a defined stereochemistry. researchgate.net These polymers can be further modified by reducing the nitro groups to create functional polyanilines.

Side-Chain Modification : As detailed in section 3.4.1, the reduction of the nitro group to an amine is a gateway transformation. The resulting (R)-4-(4-aminobenzyl)oxazolidine-2,5-dione can be used to attach other molecular fragments, such as in the synthesis of complex heterocyclic systems like thiazolidinones or oxadiazoles.

Use as a Chiral Building Block : After ring-opening with a nucleophile, the resulting p-nitrophenylalanine derivative retains its stereocenter. This chiral fragment can be incorporated into larger molecules, including peptidomimetics and natural product analogues, where the stereochemistry is critical for biological activity. For example, oxazolidinone-containing structures are found in antibiotics like Linezolid, and synthetic intermediates derived from NCAs can be used in their synthesis.

The combination of these transformations enables chemists to leverage this relatively simple starting material to construct molecules with significant structural complexity and tailored properties for various applications in medicinal and materials chemistry.

Iv. Role of R 4 4 Nitrobenzyl Oxazolidine 2,5 Dione As a Chiral Synthon and Building Block in Organic Synthesis

Precursor to Chiral α-Amino Acids and Polypeptides

The primary application of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is as a stable, crystalline precursor to the non-proteinogenic chiral amino acid (R)-p-nitrophenylalanine and, more significantly, as a monomer for the synthesis of stereoregular polypeptides.

This compound is a member of the α-amino acid N-carboxyanhydride (NCA) family. The ring-opening polymerization (ROP) of NCAs is the most common and efficient method for preparing high molecular weight synthetic polypeptides. pku.edu.cnresearchgate.netresearchgate.net This process involves the sequential opening of the anhydride (B1165640) ring and the formation of amide bonds, with the release of carbon dioxide. illinois.edu The polymerization can be initiated by various nucleophiles or organometallic complexes, allowing for significant control over the resulting polymer's molecular weight, architecture, and properties. researchgate.netnih.govacs.org

The polymerization of NCAs can proceed through several mechanisms, primarily the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). researchgate.netrsc.org

Normal Amine Mechanism (NAM): Initiated by primary or secondary amines, the initiator attacks the C5 carbonyl of the NCA ring. The propagating chain end is an amine that continues to react with incoming NCA monomers. researchgate.netillinois.edu This is a common pathway for achieving controlled polymerization. rsc.org

Activated Monomer Mechanism (AMM): Typically occurring with tertiary amine initiators or strong bases, this mechanism involves the deprotonation of the NCA at the N3 position. rsc.org The resulting anionic NCA then acts as the nucleophile, attacking another NCA monomer. researchgate.net

Control over the polymerization can be enhanced by using transition metal initiators or by mediating the reaction with specific additives. researchgate.netmdpi.com For instance, certain weak organic acids have been shown to accelerate the polymerization rate while maintaining control over the molecular weight. pku.edu.cnresearchgate.netchemrxiv.org The purity of the NCA monomer is crucial, as impurities can interfere with the polymerization process and lead to uncontrolled chain growth or termination. illinois.edumdpi.com The nitrobenzyl group in the monomer can also play a role, with some nitrobenzyl-containing compounds being used in photo-initiated polymerizations where light is used to release the initiating species. researchgate.netnsf.gov

Table 1: Overview of Common NCA Ring-Opening Polymerization (ROP) Strategies

| Initiation Strategy | Typical Initiators/Catalysts | Mechanism | Key Features |

| Amine Initiation | Primary Amines (e.g., n-hexylamine), Secondary Amines | Normal Amine Mechanism (NAM) | Most common method; propagating chain has an amine terminus. researchgate.netrsc.org |

| Base Initiation | Tertiary Amines (e.g., triethylamine) | Activated Monomer Mechanism (AMM) | Involves an "activated" anionic monomer. researchgate.netrsc.org |

| Organometallic Initiation | Co, Ni, or Fe complexes (e.g., (PMe₃)₄Co) | Coordination-Insertion | Provides excellent control over molecular weight and low dispersity ("living" polymerization). researchgate.netmdpi.com |

| Organosilicon-Mediated | Hexamethyldisilazane (HMDS) | Silylcarbamate Mechanism | A metal-free approach offering good control over polymerization. mdpi.com |

| Acid-Catalyzed | Weak carboxylic acids (e.g., Acetic Acid) | Acid-Catalyzed NAM | Can accelerate polymerization of purified or unpurified NCAs while maintaining control. researchgate.netchemrxiv.org |

Methodologies for Stereoselective Peptide and Peptidomimetic Synthesis

The use of an enantiomerically pure NCA such as this compound is fundamental for stereoselective peptide synthesis. During the ROP, the stereocenter at the C4 position of the NCA ring is preserved, leading to the formation of a polypeptide with a defined stereochemistry—in this case, poly((R)-p-nitrophenylalanine). This control is essential because the biological activity and secondary structure (e.g., α-helix or β-sheet formation) of polypeptides are highly dependent on the stereochemical configuration of their constituent amino acid residues. researchgate.net

Beyond simple homopolymers, this monomer can be used in copolymerizations with other NCAs to create block or random copolypeptides. pku.edu.cnacs.org This allows for the precise introduction of the p-nitrophenylalanine residue at specific locations within a larger polypeptide chain, imparting unique properties. The nitro group serves as a versatile functional handle that can be chemically altered post-polymerization. For example, its reduction to an amine group provides a site for conjugation of drugs, imaging agents, or other molecules.

Furthermore, the oxazolidinone scaffold itself is a key feature in various peptidomimetics designed to have enhanced stability or biological activity. researchgate.net For instance, oxazolidine-2,4-diones have been incorporated into peptide backbones to create constrained analogues that mimic the bioactive conformation of natural peptides. researchgate.net While the 2,5-dione ring of an NCA is typically opened, its role as a chiral building block for constructing peptide-like structures is a cornerstone of its utility.

Utility in Asymmetric Organic Synthesis

In asymmetric synthesis, chiral molecules are used to create new stereocenters with a high degree of selectivity. This compound contributes to this field primarily as a chiral building block, though the broader family of oxazolidinones is famous for its role as chiral auxiliaries. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are removed. wikipedia.org The most well-known examples in this class are Evans' oxazolidin-2-one auxiliaries, which are widely used to control stereoselectivity in reactions like aldol (B89426) additions, alkylations, and Michael additions. wikipedia.orgnih.gov These auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, are acylated and then the substituent on the oxazolidinone ring sterically blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite face. wikipedia.orgresearchgate.net

It is important to distinguish the function of this compound from that of a classical chiral auxiliary. As an NCA (an oxazolidine-2,5 -dione), its primary role is not to be attached and later removed, but to be incorporated into the final product as a monomer. The chirality is transferred directly into the backbone of the resulting polypeptide. Therefore, it functions as a chiral building block rather than a recyclable auxiliary.

Table 2: Functional Comparison: Chiral Auxiliary vs. Chiral Building Block

| Feature | Chiral Auxiliary (e.g., Evans' Oxazolidin-2-one) | Chiral Building Block (e.g., an NCA) |

| Function | Temporarily directs stereoselective bond formation. wikipedia.org | Permanently incorporated into the final molecular structure. |

| Fate in Synthesis | Removed and often recovered for reuse after the key stereoselective step. wikipedia.org | Remains as an integral part of the target molecule. |

| Example Reaction | Asymmetric aldol reaction to create a chiral β-hydroxy carbonyl compound. nih.gov | Ring-opening polymerization to create a chiral polypeptide. researchgate.netnih.gov |

| Structure Type | Typically oxazolidin-2-ones. nih.gov | Oxazolidine-2,5-diones (for polypeptides). |

As Key Intermediates for Complex Molecule Construction

This compound serves as a key intermediate for constructing complex molecules primarily by providing access to the chiral amino acid (R)-p-nitrophenylalanine. This non-natural amino acid can be incorporated into peptides or used as a starting material for more elaborate synthetic targets. The true versatility of this intermediate lies in the reactivity of the p-nitrobenzyl side chain.

The nitro group is one of the most versatile functional groups in organic synthesis. It can be transformed into a variety of other functionalities, significantly expanding the synthetic possibilities.

Table 3: Synthetic Transformations of the Aryl Nitro Group

| Reaction | Reagents | Product Functional Group | Significance |

| Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Allows for amide bond formation, diazotization, or use as a nucleophile. |

| Diazotization & Substitution | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | Halide, Cyanide | Sandmeyer reaction provides access to a wide range of aryl derivatives. |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) | Intermediate for further transformations. |

| Condensation | Aldehydes/Ketones | Azoxy/Azo compounds | Used in dye synthesis and materials science. |

This functional group tolerance allows for the synthesis of complex molecules where the p-nitrophenylalanine residue is modified at a late stage. For example, after incorporation into a peptide, the nitro group can be reduced to an amine, which can then be acylated or used as an attachment point for other molecules, creating complex bioconjugates or peptidomimetics. The oxazolidinone core itself is a key structural motif in several important pharmaceuticals, such as the antibiotic linezolid, underscoring the value of this heterocyclic system in medicinal chemistry. researchgate.netnih.govmdpi.com

Contribution to the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

While the primary fate of this compound in synthesis is ring-opening, the amino acid it is derived from, (R)-p-nitrophenylalanine, is a valuable starting material for the asymmetric synthesis of other nitrogen-containing heterocycles. organic-chemistry.orgethz.ch Amino acids are frequently used as chiral pool starting materials for the construction of enantiomerically pure heterocycles such as pyrrolidines, piperidines, and lactams. organic-chemistry.orgethz.ch

For example, the amino and carboxylic acid groups of (R)-p-nitrophenylalanine can be manipulated through cyclization strategies to form various ring systems. The synthesis of oxazolidin-2-ones, a related class of heterocycles, often begins with chiral amino acids which are reduced to amino alcohols and then cyclized. researchgate.netnih.govorganic-chemistry.org Similarly, the reaction of β-hydroxy amino acids with aldehydes can lead to the formation of substituted oxazolidines with high stereospecificity. mdpi.com

In some cases, side reactions during peptide synthesis can also lead to the formation of new heterocyclic structures. For instance, peptides containing aspartic acid can sometimes undergo intramolecular cyclization to form aspartimide, which can further rearrange into 1,4-diazepine-2,5-dione derivatives under certain conditions. nih.gov Although not directly related to p-nitrophenylalanine, this illustrates how peptide precursors can be diverted to create novel heterocyclic scaffolds. Therefore, the principal contribution of this compound to this area is as a stable, storable source of the chiral amino acid (R)-p-nitrophenylalanine, a versatile building block for further asymmetric synthesis. organic-chemistry.org

Development of Novel Reaction Methodologies Utilizing the Oxazolidine-2,5-dione (B1294343) Scaffold

The oxazolidine-2,5-dione ring system is inherently reactive, making it an ideal candidate for ring-opening polymerization (ROP). This reactivity has been harnessed to develop innovative methodologies for the synthesis of advanced polymeric materials, including block copolymers and stimuli-responsive systems. These novel approaches often involve the combination of ROP with other controlled polymerization techniques or the use of specialized initiators to precisely tailor the final polymer structure and properties.

One of the key areas of development has been the synthesis of well-defined block copolymers. This is often achieved by employing macroinitiators in the ROP of this compound. A macroinitiator is a pre-existing polymer chain with a reactive end group capable of initiating the polymerization of a second monomer. This "grafting-from" approach allows for the creation of hybrid block copolymers with distinct segments, each contributing unique properties to the final material.

A prominent example of this is the combination of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with NCA ROP. nih.gov In this methodology, a polymer such as poly(n-butyl acrylate) or polystyrene is first synthesized via RAFT polymerization using a chain transfer agent that can be converted into a primary amine. This amine-terminated polymer then serves as a macroinitiator for the ROP of an NCA, such as ε-benzyloxycarbonyl-l-lysine or γ-benzyl-l-glutamate, to yield a well-defined polymer-polypeptide conjugate. nih.gov While specific studies detailing the use of this compound in this exact two-step process are not prevalent in the reviewed literature, the principle is directly applicable.

Another innovative approach involves the simultaneous implementation of different polymerization mechanisms. For instance, photoinduced-electron/energy transfer RAFT (PET-RAFT) has been successfully combined with ring-opening polymerization in a one-pot synthesis of block copolymers. rsc.org This method utilizes a specialized RAFT agent with a hydroxyl group that can initiate ROP, allowing for the concurrent polymerization of a vinyl monomer and a cyclic ester to form block copolymers like poly(N-isopropylacrylamide)-block-poly(ε-caprolactone). rsc.org The principles of this simultaneous approach could foreseeably be adapted for the copolymerization of vinyl monomers with this compound, opening new avenues for creating novel block copolymers.

The development of new catalyst systems has also been instrumental in advancing reaction methodologies for NCAs. Organocatalysts, in particular, have gained traction as they offer a metal-free alternative for ROP, which is crucial for biomedical applications. nih.gov For example, a binary catalyst system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) co-catalyst has been effectively used for the ROP of (S)-3-benzylmorpholine-2,5-dione, a related cyclic monomer. db-thueringen.de Such organocatalytic systems provide excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersity. db-thueringen.de The application of these and other advanced organocatalysts to the ROP of this compound is a promising area for creating well-defined polypeptides and block copolymers.

Furthermore, the nitrobenzyl group in this compound offers a handle for creating stimuli-responsive materials. Polypeptides containing nitrobenzyl groups can exhibit responses to light, which can trigger changes in their structure, charge, or solubility. nsf.gov This property is highly valuable for applications in drug delivery and diagnostics. rsc.orgnih.gov The polymerization of this compound can thus lead to "smart" polypeptides that respond to specific external stimuli. rsc.org

Below are tables summarizing the types of novel reaction methodologies developed for oxazolidine-2,5-diones, which are applicable to the subject compound.

Table 1: Methodologies for Block Copolymer Synthesis Involving NCAs

| Methodology | Description | Example Monomers | Resulting Copolymer |

|---|---|---|---|

| ROP with Macroinitiator (Grafting-from) | A pre-synthesized polymer with a terminal amine group initiates the ROP of an NCA. nih.gov | Poly(n-butyl acrylate), Polystyrene | Polymer-polypeptide conjugate |

| Simultaneous PET-RAFT and ROP | A bifunctional initiator/RAFT agent enables the concurrent polymerization of a vinyl monomer and a cyclic ester. rsc.org | N-isopropylacrylamide, ε-caprolactone | pNIPAM-b-pCL |

Table 2: Research Findings on Novel Polymer Architectures from NCAs

| Research Focus | Key Findings | Potential Application for this compound |

|---|---|---|

| Photo-responsive Polypeptides | Incorporation of o-nitrobenzyl groups into NCA side-chains allows for light-induced changes in polymer properties. nsf.gov | Synthesis of light-responsive polypeptides for controlled release or sensing applications. |

| Stimuli-responsive Materials | Polypeptides can be designed to respond to various stimuli like pH, temperature, or specific biomolecules. rsc.orgnih.gov | Creation of "smart" materials for targeted drug delivery or diagnostic tools. |

V. Spectroscopic and Structural Elucidation of R 4 4 Nitrobenzyl Oxazolidine 2,5 Dione in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and conformation.

¹H NMR Analysis: The proton NMR spectrum provides characteristic signals for the aromatic protons of the nitrobenzyl group, the benzylic protons, and the methine proton on the chiral center of the oxazolidine-2,5-dione (B1294343) ring. The aromatic protons typically appear as two distinct doublets in the downfield region (around 7.5-8.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the aromatic ring and the chiral center exhibit diastereotopicity, often appearing as a complex multiplet. The proton at the C4 position of the oxazolidine (B1195125) ring (α-proton) is also a key diagnostic signal.

¹³C NMR Analysis: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Key signals include those for the two carbonyl carbons (C2 and C5) of the oxazolidine-2,5-dione ring, which are expected at the downfield end of the spectrum (typically 150-170 ppm). The carbons of the 4-nitrophenyl group and the carbons of the benzyl (B1604629) side chain (CH and CH₂) also show distinct chemical shifts. organicchemistrydata.orgrsc.org

Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted values based on typical chemical shifts for the structural motifs present in the molecule. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H, ortho to NO₂) | ~8.25 | d | ~8.8 |

| Aromatic (2H, meta to NO₂) | ~7.50 | d | ~8.8 |

| C4-H (oxazolidine ring) | ~4.80 | dd | J₁, J₂ |

| Benzylic CH₂ | ~3.40-3.60 | m | - |

| NH | ~6.5-7.5 | br s | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2=O (oxazolidine ring) | ~168 |

| C5=O (oxazolidine ring) | ~151 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH₂ | ~142 |

| Aromatic CH (ortho to NO₂) | ~130 |

| Aromatic CH (meta to NO₂) | ~124 |

| C4 (oxazolidine ring) | ~57 |

| Benzylic CH₂ | ~38 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the key structural components. The most prominent features are the strong absorption bands corresponding to the carbonyl groups of the cyclic anhydride (B1165640) moiety and the nitro group.

The oxazolidine-2,5-dione ring is a cyclic N-carboxyanhydride. Anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These are expected to be strong and sharp, appearing in the region of 1750-1850 cm⁻¹. The nitro group (NO₂) also has characteristic strong symmetric and asymmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant absorptions include C-H stretching from the aromatic ring and the aliphatic backbone, as well as C=C stretching from the benzene ring.

Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | ~1820 | Strong |

| Anhydride C=O | Symmetric Stretch | ~1760 | Strong |

| Aromatic Nitro (NO₂) | Asymmetric Stretch | ~1525 | Strong |

| Aromatic C=C | Ring Stretch | ~1600, ~1450 | Medium-Weak |

| Aromatic Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| C-N Stretch | C-N Stretch | ~1340 | Medium |

| C-O Stretch | C-O-C Stretch | ~1100-1200 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₀H₈N₂O₅, which corresponds to a molecular weight of approximately 236.18 g/mol . chemscene.com In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 236 or 237, respectively.

The fragmentation pattern provides a fingerprint that helps to confirm the structure. The oxazolidine-2,5-dione ring is prone to specific cleavage patterns under mass spectrometric conditions. nih.gov Common fragmentation pathways include the loss of carbon dioxide (CO₂, 44 Da) or carbon monoxide (CO, 28 Da). Another characteristic fragmentation is the cleavage of the benzyl group.

Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 236 | [C₁₀H₈N₂O₅]⁺ | Molecular Ion (M⁺) |

| 192 | [C₁₀H₈N₂O₃]⁺ | M⁺ - CO₂ |

| 136 | [C₇H₆NO₂]⁺ | p-Nitrobenzyl cation |

| 106 | [C₇H₆O]⁺ | Loss of NO₂ from p-nitrobenzyl cation |

| 90 | [C₆H₄N]⁺ | Loss of CO from m/z 136 |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, verifying its enantiomeric purity is critical. Enantiomeric excess (e.e.) is a measure of the purity of one enantiomer relative to the other. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for this analysis. nih.govnih.gov

The principle involves passing a solution of the compound through an HPLC column packed with a chiral material. The two enantiomers, (R) and (S), form transient diastereomeric complexes with the CSP, leading to different retention times. This results in two separate peaks in the chromatogram, allowing for their quantification. researchgate.net The enantiomeric purity is determined by comparing the area of the peak for the desired (R)-enantiomer to the total area of both enantiomer peaks. Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another effective technique for enantioseparation. mdpi.com

Data Table: Typical HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Astec Cellulose DMP or CYCLOBOND) sigmaaldrich.com |

| Mobile Phase | Typically a mixture of n-Hexane and Isopropanol (Normal Phase) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm or 280 nm (due to the nitrophenyl chromophore) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact position of each atom.

For this compound, this technique would provide unequivocal proof of the (R) configuration at the C4 chiral center. It would also yield detailed bond lengths, bond angles, and torsional angles, offering insights into the conformation of the oxazolidine-2,5-dione ring (e.g., whether it is planar or adopts an envelope conformation) and the orientation of the 4-nitrobenzyl substituent relative to the ring. While a specific crystal structure for the title compound is not publicly available, data from closely related structures, such as 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, illustrates the type of information obtained. nih.gov In that related structure, the oxazolidinone ring is nearly planar, and there is a significant dihedral angle between the ring and the phenyl group. nih.gov

Data Table: Representative Crystallographic Data (based on a similar structure)

| Parameter | Example Value (from a related compound nih.gov) | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| a (Å) | 7.2372 | Unit cell dimension along the a-axis. |

| b (Å) | 6.6726 | Unit cell dimension along the b-axis. |

| c (Å) | 11.7126 | Unit cell dimension along the c-axis. |

| β (°) ** | 106.715 | Angle of the unit cell. |

| Volume (ų) ** | 541.71 | Volume of the unit cell. |

| Z | 2 | Number of molecules in the unit cell. |

| Dihedral Angle | 56.21° | Angle between the oxazolidinone ring and the phenyl ring. |

Vi. Theoretical and Computational Investigations of R 4 4 Nitrobenzyl Oxazolidine 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying α-amino acid N-carboxyanhydrides (NCAs), the class of compounds to which (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione belongs. DFT methods provide a robust balance between computational cost and accuracy, making them suitable for calculating the geometric, electronic, and spectroscopic properties of such molecules. These calculations are fundamental to understanding the molecule's behavior, from its ground-state conformation to its participation in complex chemical reactions like ring-opening polymerization. nih.govfrontiersin.org

The electronic character of this compound is dictated by its constituent parts: the oxazolidine-2,5-dione (B1294343) ring and the electron-withdrawing 4-nitrobenzyl substituent. Molecular orbital (MO) theory helps in understanding the distribution of electrons and identifying the regions of the molecule involved in chemical reactivity. The most critical orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A small gap suggests the molecule is more reactive and polarizable.

Table 1: Representative Calculated Frontier Molecular Orbital Energies This table illustrates typical energy values for key structural fragments, calculated using DFT at the B3LYP level, which inform the expected electronic properties of the target molecule.

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene researchgate.net | -7.89 | -1.61 | 6.28 |

| Toluene | -6.68 | 0.31 | 6.99 |

Note: The values for this compound would be unique but influenced by these fragments. The presence of the nitro group significantly lowers the LUMO energy.

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in stereoselective reactions. Conformational analysis involves identifying all possible spatial arrangements (conformers) of the molecule and determining their relative energies.

The primary degrees of freedom for this molecule include:

The puckering of the five-membered oxazolidine-2,5-dione ring.

The rotation around the single bond connecting the chiral center (C4) to the benzyl (B1604629) group.

Computational methods can systematically explore these conformational possibilities by performing a potential energy surface (PES) scan. This involves calculating the molecule's energy while systematically changing specific dihedral angles. The resulting energy landscape reveals the lowest-energy (most stable) conformers and the energy barriers that separate them. Identifying the global minimum energy conformation is essential for accurate predictions of other molecular properties and for understanding how the molecule will be recognized by other chiral molecules, such as a growing polymer chain.

Mechanistic Studies and Reaction Pathway Predictions

In the polymerization of chiral monomers, understanding the origin of stereoselectivity is paramount. researchgate.net For this compound, this relates to how a chiral propagating chain end selectively adds another monomer of the same configuration.

Computational modeling can elucidate this by comparing the transition states for two competing reaction pathways:

The addition of an (R)-monomer to a growing chain with an (R)-terminal unit (R-R addition).

The addition of an (S)-monomer to the same chain (R-S addition).

By calculating the activation energies for these two diastereomeric transition states, chemists can predict which pathway is kinetically favored. The difference in these activation energies (ΔΔG‡) directly correlates to the degree of stereoselectivity. These models can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state that are responsible for discriminating between the two enantiomers, thus providing a rational basis for the observed stereocontrol.

The transition state (TS) is the highest energy point along a reaction pathway and is a fleeting structure that cannot be isolated experimentally. Computational chemistry is the most effective tool for its characterization. For the ring-opening of this compound, DFT calculations are used to locate the geometry of the transition state for the nucleophilic attack on the C2 or C5 carbonyl group. nih.govfrontiersin.org

A true transition state structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new bond between the nucleophile and the carbonyl carbon and the breaking of the acyl-oxygen bond in the ring). The energy of this TS relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate.

Table 2: Key Parameters from a Theoretical Transition State Analysis for NCA Ring-Opening This table outlines the typical data obtained from a DFT calculation of the transition state for the reaction between an NCA and an amine initiator.

| Parameter | Description | Significance |

|---|---|---|

| Reactant Geometry | Optimized structures of the NCA and amine. | Defines the starting point of the reaction. |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | Reveals key bond-forming and bond-breaking distances. |

| Product Geometry | Optimized structure of the ring-opened intermediate. | Defines the endpoint of the reaction step. |

| Activation Energy (ΔE‡) | The energy difference between the TS and the reactants. | Determines the kinetic feasibility and rate of the reaction. |

| Imaginary Frequency | The single negative frequency from vibrational analysis of the TS. | Confirms the structure is a true first-order saddle point. |

Analysis of Reactivity Descriptors and Prediction of Active Sites

Beyond modeling specific reactions, DFT provides a suite of "reactivity descriptors" that predict a molecule's general chemical behavior. nih.gov These are calculated from the fundamental properties of the electronic structure, such as the HOMO and LUMO energies.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. biointerfaceresearch.com

For this compound, the high electron-withdrawing capacity of the nitrobenzyl group would result in a high electrophilicity index, confirming its susceptibility to nucleophilic attack.

Local Reactivity Descriptors: These tools predict the most reactive sites within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this NCA, the MEP would show intense negative potential around the oxygens of the carbonyl and nitro groups, and a highly positive (electrophilic) character at the C2 and C5 carbonyl carbons, identifying them as the primary sites for nucleophilic attack. researchgate.net

Fukui Functions: These functions mathematically describe the change in electron density when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites in the molecule with greater precision.

Table 3: Conceptual Global Reactivity Descriptors This table shows how descriptors are derived and what they indicate about the molecule's reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; higher values mean more nucleophilic. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the overall electrophilic nature of the molecule. |

Fukui Function Analysis for Electrophilic and Nucleophilic Attack

Fukui function analysis is a concept within Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. wikipedia.orgnih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org This allows for the prediction of where an electrophile (an electron-seeking species) or a nucleophile (a nucleus-seeking, electron-rich species) is most likely to attack. scm.com

The analysis involves calculating two main Fukui functions:

ƒ+(r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack . A higher value of ƒ+(r) at an atomic site suggests it is more likely to accept an electron.

ƒ-(r) : This function relates to the removal of an electron and points to the sites most susceptible to electrophilic attack . A higher value of ƒ-(r) indicates a site that is more likely to donate an electron. nih.gov

For this compound, the presence of highly electronegative oxygen and nitrogen atoms, particularly in the carbonyl and nitro groups, significantly influences its reactivity. mdpi.comresearchgate.net The two carbonyl carbons within the oxazolidine-2,5-dione ring are expected to be highly electrophilic. The strong electron-withdrawing nature of the nitro group further enhances the electrophilicity of the aromatic ring, though its direct effect on the heterocyclic ring is mediated by the benzyl bridge.

A conceptual analysis would predict high ƒ+(r) values on the carbonyl carbons (C2 and C5), making them primary targets for nucleophiles. Conversely, the oxygen atoms of the carbonyl and nitro groups, possessing lone pairs of electrons, would be expected to have higher ƒ-(r) values, indicating them as potential sites for electrophilic interaction.

Interactive Data Table: Predicted Fukui Function Values for Key Atoms

This table presents hypothetical, qualitative values to illustrate the expected relative reactivity of different atomic sites in this compound based on established chemical principles.

| Atom/Region | Predicted ƒ⁺(r) (for Nucleophilic Attack) | Predicted ƒ⁻(r) (for Electrophilic Attack) | Rationale |

| Carbonyl Carbon (C2) | High | Low | Highly electron-deficient due to bonding with two oxygen atoms. |

| Carbonyl Carbon (C5) | High | Low | Highly electron-deficient due to bonding with two oxygen atoms. |

| Carbonyl Oxygens | Low | High | Electron-rich due to lone pairs, making them susceptible to electrophiles. |

| Nitro Group Oxygens | Low | High | Highly electron-rich and electronegative. |

| Aromatic Ring Carbons | Moderate | Moderate | Influenced by the electron-withdrawing nitro group. |

| Ring Nitrogen (N3) | Low | Moderate | Lone pair availability is reduced by adjacent carbonyl groups. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.decomputabio.com It provides a color-coded guide to the charge distribution, revealing electron-rich and electron-poor regions. readthedocs.ioresearchgate.net This information is invaluable for predicting how a molecule will interact with other charged or polar species. computabio.com

The color scheme in an MEP map typically follows this convention:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and attractive to electrophiles.

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow : Denotes regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show distinct regions of positive and negative potential. The areas around the oxygen atoms of the two carbonyl groups and the nitro group would be intensely red, signifying a high concentration of electron density and the most likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netnih.gov In contrast, the regions around the carbonyl carbons and the hydrogen atoms of the benzyl group would exhibit shades of blue, indicating electron-deficient areas that are prone to attack by nucleophiles.

Interactive Data Table: Predicted MEP Characteristics

| Molecular Region | Predicted MEP Color | Electrostatic Character | Predicted Reactivity |

| Carbonyl Oxygens | Deep Red | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Nitro Group Oxygens | Deep Red | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Carbonyl Carbons | Blue | Strongly Positive | Site for nucleophilic attack. |

| Aromatic Ring | Green to Yellow-Red | Neutral to Negative | Generally electron-rich due to π-system, but influenced by the nitro group. |

| Benzyl Hydrogens | Light Blue | Slightly Positive | Potential sites for weak interactions. |

Computational Modeling of Molecular Interactions in Synthetic Environments

Computational modeling, particularly using methods like Density Functional Theory (DFT), allows for the simulation of molecular behavior in various chemical environments. numberanalytics.comsumitomo-chem.co.jp These models can be used to study reaction mechanisms, predict the stability of intermediates and transition states, and understand the role of solvents and catalysts in a synthetic process. coe.eduresearchgate.netacs.org

In the context of this compound, computational modeling can elucidate several key aspects of its chemistry. For example, oxazolidine-2,5-diones are N-carboxyanhydrides (NCAs) derived from amino acids, which are known to undergo ring-opening polymerization to form polypeptides. Computational models could simulate the approach of an initiating nucleophile to one of the carbonyl carbons, calculating the activation energy for the ring-opening step. researchgate.net

Furthermore, these models can investigate the stereoselectivity of reactions. For instance, in a reaction involving a chiral catalyst, DFT calculations can model the non-covalent interactions between the substrate and the catalyst in the transition state. By comparing the energies of different transition state structures, one can predict which diastereomeric product will be favored, providing insights that are crucial for designing stereoselective syntheses. mdpi.com The influence of different solvents on reaction pathways and rates can also be simulated by incorporating solvent models into the calculations.

Interactive Data Table: Applications of Computational Modeling

| Modeling Application | Computational Method | Information Gained | Example Scenario |

| Reaction Mechanism Study | DFT (Transition State Search) | Activation energies, reaction pathways, intermediate stability. | Modeling the ring-opening of the oxazolidine-dione by an amine nucleophile. |

| Stereoselectivity Prediction | DFT with Chiral Catalysts | Energy differences between diastereomeric transition states. | Simulating the interaction with a chiral base to predict the stereochemical outcome of a deprotonation reaction. |

| Solvent Effects | DFT with Solvation Models (e.g., PCM) | Changes in reaction barriers and species stability in different media. | Comparing the rate of a reaction in a polar vs. a non-polar solvent. |

| Interaction with Biological Targets | Molecular Docking | Binding affinity and orientation within a protein active site. | Simulating the fit of the molecule into an enzyme active site to predict potential biological activity. |

Vii. Future Research Directions and Emerging Perspectives

Advancements in Sustainable and "Green" Synthetic Methodologies

The traditional synthesis of N-carboxyanhydrides (NCAs), including (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione, often relies on hazardous reagents like phosgene (B1210022) and requires stringent anhydrous conditions, generating significant chemical waste. nih.govmdpi.com The development of sustainable and "green" synthetic methodologies is a critical area of future research, aiming to improve safety, reduce environmental impact, and enhance economic viability.

Key research thrusts include the development of phosgene-free synthetic routes. Methods utilizing safer activating agents such as triphosgene (B27547), n-propylphosphonic anhydride (B1165640) (T3P), and even carbon dioxide as a C1 feedstock are gaining traction. nih.govmonash.edunih.gov For instance, a direct synthesis of NCAs from amino acids and CO2 has been reported, offering a much greener alternative to phosgene-based methods. nih.gov Another promising avenue is the "photo-on-demand" synthesis, which uses chloroform (B151607) and light to generate the necessary reactive species in situ, providing a safer, low-cost, and simpler process that minimizes waste. nih.govacs.org

The replacement of hazardous organic solvents is another major focus. While traditional NCA synthesis and polymerization are conducted in solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), research is exploring greener alternatives. nih.govnih.gov Solvents such as γ-valerolactone and N-octyl pyrrolidone have been investigated for peptide synthesis, showing good performance while being more environmentally benign. nih.govdurham.ac.uk Furthermore, protocols are being developed that tolerate or even utilize water, which dramatically simplifies the reaction setup and reduces the reliance on expensive, dry solvents. frontiersin.orgacs.orgrsc.org For example, controlled solid-phase peptide synthesis using NCAs in aqueous buffer has been successfully demonstrated. frontiersin.org

Recent innovations also include moisture-tolerant synthesis methods that circumvent the need for strictly anhydrous conditions. One such method employs epoxides like propylene (B89431) oxide as inexpensive and rapid scavengers for hydrogen chloride, a byproduct that can cause unwanted side reactions. acs.orgrsc.org This approach allows for the open-flask synthesis of a wide range of NCAs, including those with sensitive functional groups, at a large scale and with high purity. rsc.org

The table below summarizes and compares various green synthetic approaches applicable to NCA synthesis.

| Methodology | Key Reagents/Conditions | Primary "Green" Advantage | Representative Findings |

| Phosgene-Free Synthesis | n-Propylphosphonic anhydride (T3P), Carbon Dioxide (CO2) | Avoids the use of highly toxic phosgene gas and its derivatives. nih.govmonash.edu | NCAs can be isolated with >95% purity after simple workup, avoiding complex purification. nih.gov |

| Photo-on-Demand Synthesis | Chloroform, Acetonitrile, Light (UV) | Replaces phosgene with a common organic solvent and light, enabling safe, on-demand production. nih.govacs.org | Successful synthesis of 11 types of NCAs on a gram-scale with simple workup and reduced waste. nih.gov |

| Aqueous/Moisture-Tolerant Synthesis | Water-based buffers (e.g., borate (B1201080) buffer), Propylene Oxide (acid scavenger) | Eliminates the need for stringent anhydrous conditions and expensive dry solvents. frontiersin.orgrsc.org | Facile synthesis of over 30 different NCAs in air, at high yield and up to decagram scales. acs.org |

| Mechanochemistry | Liquid-Assisted Grinding (LAG), Nanocrystalline Hydroxyapatite | Reduces or eliminates bulk solvent use, leading to higher atom economy and less waste. nih.gov | Effective peptide bond formation using NCAs with the green solvent γ-valerolactone. nih.gov |

Exploration of Unprecedented Reactivity and Selectivity Patterns

The 4-nitrobenzyl group in this compound is not merely a placeholder side chain; it is a functional handle that opens up novel possibilities for creating advanced materials. A key area of emerging research is the use of this monomer to synthesize stimuli-responsive or "smart" polypeptides. The o-nitrobenzyl moiety is a well-established photolabile protecting group, meaning it can be cleaved upon exposure to UV light. This property can be harnessed to design materials that change their structure, solubility, or release a payload in response to a light trigger. rsc.orgnih.gov

Future work will likely focus on the ring-opening polymerization (ROP) of this compound to create homopolymers or block copolymers where the nitrobenzyl groups can be cleaved post-polymerization. uclouvain.be This photo-cleavage converts the nitrobenzyl ester into a carboxylic acid, drastically altering the polymer's hydrophilicity. This could be used to induce the disassembly of micelles for light-triggered drug release, create nanoporous thin films, or pattern surfaces with chemical functionalities. uclouvain.be

The exploration of copolymerization presents another frontier. By copolymerizing this compound with other NCA monomers, researchers can create multifunctional polypeptides. For example, block copolymers containing a photo-responsive block and a thermo-responsive block could exhibit dual-stimuli sensitivity. Understanding and controlling the reactivity ratios and polymerization kinetics of this specific NCA in copolymerizations will be crucial for designing well-defined block sequences and achieving desired material properties. nih.govnih.gov Recent studies have shown that even sterically demanding glycosylated NCAs can be polymerized in a controlled manner, suggesting that the nitrobenzyl-substituted monomer should be amenable to creating complex, high molecular weight architectures. nih.gov

The table below outlines potential applications based on the unique reactivity of polypeptides derived from this compound.

| Application Area | Underlying Principle | Potential Outcome | Relevant Research Analogy |

| Phototriggered Drug Delivery | Light-induced cleavage of the nitrobenzyl group leads to micelle disassembly. | Encapsulated therapeutic agents are released at a specific site and time upon light exposure. nih.gov | Light-responsive micelles from poly(2-nitrobenzyl acrylate) block copolymers release encapsulated dyes after UV irradiation. |

| Nanostructured Thin Films | Self-assembly of block copolymers followed by photo-cleavage of one block. | Creation of nanoporous materials or surfaces with patterned chemical functionality (e.g., carboxylic acids). uclouvain.be | P(NBA-r-AA)-b-PS copolymers form cylindrical nanodomains that can be chemically modified after UV exposure. uclouvain.be |

| Multi-Responsive Hydrogels | Copolymerization with other "smart" monomers (e.g., thermo- or pH-responsive). | Hydrogels that undergo sol-gel transitions in response to multiple stimuli, such as light and temperature. nih.govrsc.org | Statistical terpolymerization of NCAs yields hydrogels with tunable thermal and enzymatic responses. nih.gov |

Integration into Automated and Flow Chemistry Platforms

The translation of polypeptide synthesis from laboratory-scale curiosities to industrially viable materials requires robust, scalable, and automated production methods. Flow chemistry is emerging as a powerful tool to address these challenges for both NCA monomer synthesis and subsequent polymerization. pentelutelabmit.com

The synthesis of NCAs, which often requires precise control over reaction times and temperatures to avoid side reactions, is particularly well-suited for microflow reactors. thieme-connect.com A flow-based system can achieve rapid mixing and precise temperature control, and a "basic-to-acidic flash switching" method in a microreactor has been shown to produce a wide variety of NCAs with high yield and purity, even for substrates with acid-sensitive groups. thieme-connect.com This approach avoids the polymerization and hydrolysis issues common in batch synthesis.

Similarly, the ring-opening polymerization (ROP) of NCAs can be significantly accelerated and controlled in a flow environment. nih.govmonash.edu Studies have demonstrated that NCA ROP in a silicon microflow reactor can reduce polymerization times from hours to minutes. nih.gov This acceleration is attributed to the high surface-area-to-volume ratio of the reactor, which allows for the efficient removal of the CO2 byproduct that is generated during polymerization. This prevents the buildup of carbonic acid, which can terminate the growing polymer chain. Continuous flow processes also offer a path to scalable, high-throughput synthesis of di- and tripeptides, and potentially longer polypeptides, with productivities far exceeding batch methods. durham.ac.ukacs.org

Future research will focus on developing fully automated, end-to-end flow platforms that integrate NCA synthesis, in-line purification, and controlled polymerization. Such systems would enable the on-demand production of custom polypeptide sequences with high fidelity, paving the way for high-throughput screening of new biomaterials and more accessible large-scale manufacturing. durham.ac.ukresearchgate.netacs.org

| Process Step | Batch Method Challenge | Flow Chemistry Advantage | Reported Improvement |

| NCA Monomer Synthesis | Harsh conditions, risk of racemization, side reactions (polymerization, hydrolysis). | Precise control of reaction time (milliseconds) and temperature; rapid quenching. thieme-connect.com | Rapid (0.1 s reaction time) and mild synthesis of various NCAs with >99% yield for some substrates. thieme-connect.com |

| NCA Ring-Opening Polymerization | Slow reaction rates (hours to days); side reactions from CO2 byproduct. nih.govresearchgate.net | Highly efficient removal of CO2 byproduct; enhanced heat transfer. nih.govmonash.edu | 92% monomer conversion in 40 minutes in flow, compared to 6 hours in a comparable batch reaction. nih.govmonash.edu |

| Peptide Synthesis & Purification | Linear, time-consuming process; requires multiple purification steps. durham.ac.uk | Integration of reaction and purification steps using packed columns with immobilized reagents and scavengers. durham.ac.uk | Synthesis of a dipeptide in 3-4 hours and a tripeptide in 6-7 hours, compared to ~24 hours for conventional batch methods. durham.ac.uk |

Development of Advanced Computational Models for Rational Design of Oxazolidine-2,5-dione (B1294343) Based Synthons

While experimental work drives progress, the rational design of new monomers and polymers is increasingly guided by advanced computational modeling. For oxazolidine-2,5-diones, computational chemistry offers powerful tools to understand and predict reactivity, structure, and material properties, thereby accelerating the development cycle.

Density Functional Theory (DFT) has become instrumental in elucidating the mechanisms of NCA ring-opening polymerization. nih.govfrontiersin.org DFT calculations can map out the detailed Gibbs free energy profiles for the elemental steps of polymerization, including amine initiation, propagation, and decarboxylation. nih.govacs.orgacs.org These studies have helped to settle long-standing mechanistic questions, such as identifying the rate-determining step, which is now understood to be the initial amine addition to the C5-carbonyl group, rather than decarboxylation. nih.govacs.org Future DFT studies could be applied specifically to this compound to understand how the electron-withdrawing nitrobenzyl group influences the electronics of the NCA ring, its polymerization kinetics, and its reactivity ratio in copolymerizations.